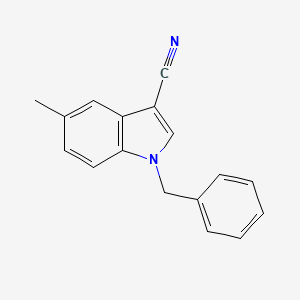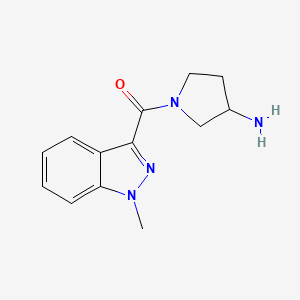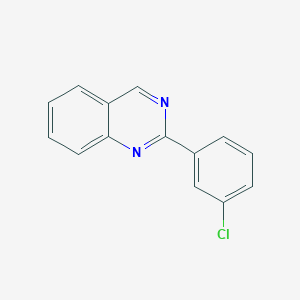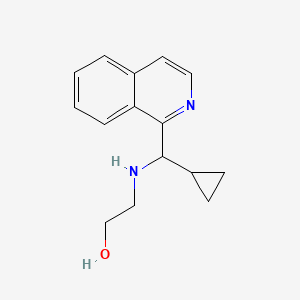
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol typically involves the reaction of isoquinoline derivatives with cyclopropylmethylamine and ethanolamine under controlled conditions. One common method includes the use of metal catalysts or catalyst-free processes in water . The reaction conditions often require specific temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethanolamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, and cellular metabolism .
類似化合物との比較
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Cyclopropylamine: Shares the cyclopropyl group but lacks the isoquinoline moiety.
Ethanolamine: Contains the ethanolamine structure but lacks the cyclopropyl and isoquinoline groups.
Uniqueness
2-((Cyclopropyl(isoquinolin-1-yl)methyl)amino)ethanol is unique due to its combination of a cyclopropyl group, an isoquinoline moiety, and an ethanolamine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
2-[[cyclopropyl(isoquinolin-1-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C15H18N2O/c18-10-9-17-14(12-5-6-12)15-13-4-2-1-3-11(13)7-8-16-15/h1-4,7-8,12,14,17-18H,5-6,9-10H2 |
InChIキー |
AHXUNARASOUPSW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=NC=CC3=CC=CC=C32)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


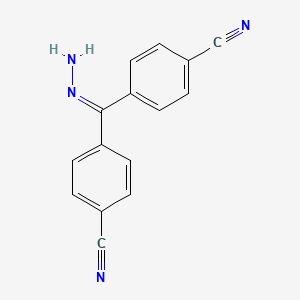

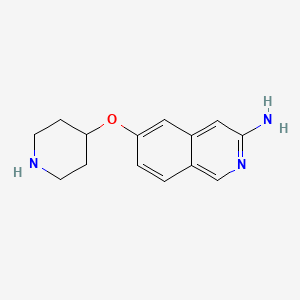
![Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B11868855.png)
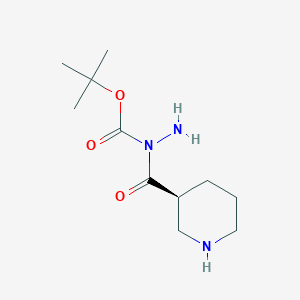

![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)

